Cas no 80735-94-0 (1-phenyl-3-buten-1-ol)
1-phenyl-3-buten-1-ol structure
Product Name:1-phenyl-3-buten-1-ol
CAS-nummer:80735-94-0
MF:C10H12O
MW:148.201683044434
CID:986042
PubChem ID:220119
Update Time:2025-04-20
1-phenyl-3-buten-1-ol Chemische en fysische eigenschappen
Naam en identificatie
-
- 1-phenyl-3-buten-1-ol
- (d,l)-1-Hydroxy-1-phenyl-3-butene
- 1-phenylbiguanide hydrochloride
- 1-phenyl-biguanide hydrogenchlor
- 1-Phenylbiguanide monohydrochloride
- 1-phenyl-biguanidium chloride
- 1-Phenylbiquanide hydrochloride
- 1-phenyl-but-3-en-1-ol
- N-phenylbiguanide hydrochloride
- N'-Phenylbiguanide monohydrochloride
- N-phenylimidodicarbonimidic diamide hydrochloride
- Phenylbiguanide hydrochloride
- Phenylbiguanide monohydrochloride
- Phenyldiguanide hydrochloride
- NSC-2410
- D8Y58EE862
- MFCD00039617
- 936-58-3
- 80735-94-0
- FT-0694384
- 1-Phenyl-3-buten-1-ol #
- P1329
- SY052128
- DTXSID50873266
- NSC2410
- FT-0641771
- SCHEMBL96509
- UPENN_ABS_025
- 3-Buten-1-ol, 1-phenyl-
- alpha-2-Propenylbenzenemethanol
- 4-Phenyl-1-buten-4-ol, 97%
- 1-phenylbut-3-en-1-ol
- Benzenemethanol, alpha-2-propen-1-yl-
- D92112
- 1-Hydroxy-1-phenyl-3-butene
- Benzenemethanol, alpha-2-propenyl-
- CHEBI:131375
- alpha-2-Propen-1-ylbenzenemethanol
- Benzenemethanol, .alpha.-2-propenyl-
- A9962
- CS-0230926
- 5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthoic Acid
- 4-Phenyl-1-buten-4-ol
- NCGC00161446-01
- AKOS004909699
- AS-57544
- 4-hydroxy-4-phenyl-1-butene
- WSK_010
- EN300-106199
- DB-056453
-
- Inchi: 1S/C10H12O/c1-2-6-10(11)9-7-4-3-5-8-9/h2-5,7-8,10-11H,1,6H2
- InChI-sleutel: RGKVZBXSJFAZRE-UHFFFAOYSA-N
- LACHT: OC(CC=C)C1C=CC=CC=1
Berekende eigenschappen
- Exacte massa: 148.08900
- Monoisotopische massa: 148.088815002g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 11
- Aantal draaibare bindingen: 3
- Complexiteit: 114
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.2
- Topologisch pooloppervlak: 20.2Ų
Experimentele eigenschappen
- Dichtheid: 0.992 g/mL at 25 °C(lit.)
- Kookpunt: 234 °C(lit.)
- Vlampunt: 217 °F
- Brekindex: n20/D 1.53(lit.)
- PSA: 20.23000
- LogboekP: 2.29610
1-phenyl-3-buten-1-ol Gerelateerde literatuur
-
1. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
80735-94-0 (1-phenyl-3-buten-1-ol) Gerelateerde producten
- 936-58-3(4-Phenyl-1-buten-4-ol)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Aanbevolen leveranciers
Jiangsu Kolod Food Ingredients Co.,ltd
Goudlid
CN Leverancier
Bulk
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
CN Leverancier
Reagentie
Shanghai Joy Biotech Ltd
Goudlid
CN Leverancier
Bulk
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Goudlid
CN Leverancier
Reagentie
SHOCHEM(SHANGHAI) CO.,lTD
Goudlid
CN Leverancier
Bulk